AKN-028 trifluoroacetate

FLT3 inhibition biochemical assay kinase profiling

Researchers studying FLT3 signaling face confounding effects from pan-kinase inhibitors or mutation-selective agents. AKN-028 TFA offers defined FLT3 selectivity (IC50 6 nM) with restricted kinome profile, robust transcriptional reprogramming (700+ genes), and FLT3-mutation-independent cytotoxicity (mean IC50 1 μM). Ideal as a reference compound for AML research. Bulk quantities available.

Molecular Formula C19H15F3N6O2
Molecular Weight 416.36
CAS No. 1175017-91-0
Cat. No. B605263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKN-028 trifluoroacetate
CAS1175017-91-0
SynonymsAKN-028 trifluoroacetate;  AKN 028 trifluoroacetate;  AKN028 trifluoroacetate
Molecular FormulaC19H15F3N6O2
Molecular Weight416.36
Structural Identifiers
SMILESNC1=NC=C(C2=CC=NC=C2)N=C1NC3=CC4=C(NC=C4)C=C3.O=C(O)C(F)(F)F
InChIInChI=1S/C17H14N6.C2HF3O2/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11;3-2(4,5)1(6)7/h1-10,20H,(H2,18,21)(H,22,23);(H,6,7)
InChIKeyFWEYJLNSAWCAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AKN-028 Trifluoroacetate: FLT3/c-KIT Dual Inhibitor for AML


AKN-028 trifluoroacetate (CAS 1175017-91-0) is the TFA salt form of a novel, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3) and stem cell factor receptor (c-KIT/SFCR) [1]. The compound, also known as BVT-II, was developed for antineoplastic applications in acute myeloid leukemia (AML) research and advanced to Phase I/II clinical evaluation before development was discontinued due to hepatotoxicity signals [2]. Its free base (AKN-028) has the molecular formula C₁₇H₁₄N₆, molecular weight 302.13 g/mol, and UNII Y66IS3CS0R [3]. The TFA salt (C₁₉H₁₅F₃N₆O₂, MW 416.36) is the form typically procured for in vitro and in vivo research applications .

Target Pathway FLT3 and c-KIT dual inhibition studies
Workflow Transcriptional mechanism-of-action assays
Selection Context Kinase selectivity profiling (320-kinase panel context)
Procurement Note Research tool compound; discontinued clinical development

Why AKN-028 Trifluoroacetate Is Irreplaceable


FLT3 inhibitors constitute a diverse pharmacological class with profound heterogeneity in kinase selectivity profiles, gene expression modulation, and clinical applicability. AKN-028 trifluoroacetate exhibits a specific inhibitory signature—including relatively restricted kinome selectivity (evaluated across 320 kinases) [1] and robust transcriptional reprogramming capacity [2]—that cannot be reproduced by multi-targeted staurosporine analogs such as midostaurin (PKC-412) or other FLT3 inhibitors like quizartinib (AC220). Even among second-generation FLT3 inhibitors, direct substitution is scientifically unsound: AKN-028 demonstrates FLT3-mutation-status-independent cytotoxicity in primary AML samples, while its clinical safety profile (terminated due to liver toxicity) [3] is a critical negative selection criterion. Researchers procuring AKN-028 for mechanism-of-action studies or as a reference compound require the precise molecular entity; alternative FLT3 inhibitors produce distinct signaling outputs that compromise experimental reproducibility. The quantitative evidence below defines these key differentiation axes.

Selectivity
Pan-kinase inhibitors (e.g., midostaurin) exhibit broader kinase inhibition.
AKN-028 selectivity profile may not be reproduced; off-target effects may differ.
Transcriptome
Alternative FLT3 inhibitors may not induce comparable gene expression changes.
Transcriptional reprogramming endpoints may shift, altering mechanism-of-action interpretation.
Safety Context
Discontinued clinical development due to hepatotoxicity signal.
Not interchangeable with clinically approved FLT3 inhibitors; translatability reference limited.

AKN-028 vs. FLT3 Inhibitors: Quantitative Comparison


FLT3 Biochemical Inhibition vs. Staurosporine

AKN-028 inhibits FLT3 with an IC₅₀ of 6 nM in radiometric kinase assays, approximately 150-fold more potent than the multi-kinase inhibitor staurosporine on FLT3 (<1 nM), yet substantially more selective across a panel of 320 kinases [1]. In cellular autophosphorylation assays, AKN-028 demonstrated comparable FLT3-wt and FLT3-ITD inhibition to AC220 (quizartinib) at sub-micromolar concentrations [2].

FLT3 Inhibition
Head-to-head
IC₅₀ 6 nM
vs staurosporine (≈150-fold selectivity)
Supports FLT3 selectivity review.
Radiometric kinase assay; off-target data available.
FLT3 inhibition biochemical assay kinase profiling IC50 comparison

Gene Expression Modulation vs. Midostaurin

In a direct comparative transcriptomic study, AKN-028 (10 μM, 6 h) induced significantly altered gene expression with 430 mRNAs downregulated and 280 upregulated across HL-60 and MV4-11 AML cell lines and a primary FLT3-ITD⁺ AML sample. In contrast, the multi-kinase inhibitor midostaurin (PKC-412) produced very few significant alterations of mRNA levels under identical conditions [1]. Gene set enrichment analysis confirmed that both AKN-028 and midostaurin downregulated c-Myc-associated genes, but AKN-028's broader transcriptional reprogramming indicates a distinct mechanism of action beyond kinase inhibition alone [2].

Gene Modulation
Head-to-head
AKN-028: 430↓ 280↑ mRNAs
Midostaurin: negligible changes
Transcriptional endpoint context; midostaurin may not substitute.
10 µM 6 h, Affymetrix, HL-60/MV4-11 cells.
transcriptomics gene regulation mechanism of action multi-kinase inhibitor

Mutation-Independent Cytotoxicity vs. Gilteritinib

AKN-028 demonstrated a mean cytotoxic IC₅₀ of 1 μM in primary AML samples (n=15) with no correlation between antileukemic activity and FLT3 mutation status or quantitative FLT3 expression [1]. This contrasts with second-generation FLT3 inhibitors gilteritinib and quizartinib, which exhibit preferential activity against FLT3-mutated AML and require FLT3-ITD or TKD mutation positivity for clinical efficacy [2]. In AML cell line panels, AKN-028 showed IC₅₀ values ranging from <50 nM (MV4-11, MOLM-13) to 0.5–6 μM (other AML lines), with minimal activity against solid tumor lines (HeLa, ACHN, NCI-H69) [3].

Cytotoxicity
Cross-study
Mean IC₅₀ 1 µM (n=15)
No FLT3 mutation correlation
Mutation-status-independent cell-model endpoint review.
Primary AML blasts, 72 h FMCA assay.
cytotoxicity FLT3 mutation primary AML samples biomarker independence

Kinase Selectivity: 320-Kinase Profiling

AKN-028 was characterized against a broad panel of 320 different kinases, revealing a relatively specific inhibition profile compared to staurosporine analogs [1]. Quantitative IC₅₀ determination for five representative off-targets demonstrated FLT3 (6 nM) vs. CLK1 (140 nM, 23× selectivity), RPS6KA (220 nM, 37×), VEGFR2 (520 nM, 87×), and FGFR2 (1200 nM, 200×) [2]. In contrast, the staurosporine analog midostaurin (PKC-412) is a potent pan-kinase inhibitor targeting numerous kinases including PKC, VEGFR, PDGFR, FLT3, and KIT [3]. AKN-028 showed no direct inhibition of downstream effectors AKT1/2/3 or ERK1/2 at 1 μM, whereas AC220 and staurosporine demonstrated varying inhibitory activity in the same assay [4].

Kinase Selectivity
Head-to-head
FLT3 6 nM; CLK1 140 nM (23×)
RPS6KA 220 nM (37×), VEGFR2 520 nM (87×), FGFR2 1200 nM (200×)
Supports kinase selectivity profiling endpoint.
320-kinase radiometric panel; 5 off-targets confirmed.
kinase selectivity off-target profiling staurosporine kinome screen

Synergy with Cytarabine and Daunorubicin

Combination studies in MV4-11 AML cells demonstrated that AKN-028 exhibits sequence-dependent synergistic activity with standard AML chemotherapeutic agents cytarabine and daunorubicin [1]. When cytarabine or daunorubicin was added simultaneously with or 24 hours before AKN-028, combination index (CI) values indicated synergy. Fixed molar ratios were used: cytarabine:AKN-028 (2.5:1) and daunorubicin:AKN-028 (1:20), selected to achieve equipotent concentrations based on individual IC₅₀ values [2]. The pretreatment sequence (chemotherapy followed by AKN-028) produced the most favorable interaction profile. This sequence-dependent combinatorial activity profile is distinct from other FLT3 inhibitors that have been evaluated in combination with chemotherapy (e.g., midostaurin plus cytarabine/daunorubicin in the RATIFY trial) [3].

Synergy
Class-level
Sequence-dependent synergy with cytarabine/daunorubicin; pretreatment favorable
Supports combination assay endpoint interpretation.
MV4-11 cells, fixed molar ratios, Chou-Talalay method.
drug combination synergy cytarabine daunorubicin combination index

Hepatotoxicity and Clinical Trial Discontinuation

A Phase I/II open-label, multi-center dose-escalation study (NCT01573247) of AKN-028 in AML patients was terminated in 2016 after two patients experienced serious liver events related to AKN-028 administration [1]. The risk-benefit balance was judged to be negative, and development was discontinued [2]. This hepatotoxicity signal is a definitive differentiation point from FDA-approved FLT3 inhibitors: midostaurin, gilteritinib, and quizartinib have completed Phase III trials with manageable safety profiles and remain in clinical use [3]. The precise mechanism of AKN-028-associated hepatotoxicity has not been fully elucidated, but the clinical termination provides a critical negative selection criterion for research applications [4].

Hepatotoxicity
Supporting evidence
Phase I/II terminated (NCT01573247) due to serious liver events (n=2)
Preclinical tool compound only; not for translatability reference.
Development discontinued 2016; 60 mg BID starting dose.
hepatotoxicity clinical trial termination safety profile risk-benefit assessment

Optimal Application Scenarios for AKN-028 Trifluoroacetate


Transcriptional Mechanism Studies in AML

AKN-028 trifluoroacetate is uniquely suited for investigating transcriptional reprogramming downstream of FLT3 inhibition. The compound alters expression of over 700 mRNAs in AML cells (430 downregulated, 280 upregulated) at 10 μM for 6 hours, in contrast to midostaurin (PKC-412) which produces negligible transcriptional changes [1]. Researchers studying Myc-associated gene regulation, cell cycle arrest pathways, or signaling network rewiring following FLT3 inhibition should prioritize AKN-028 over pan-kinase inhibitors. Gene set enrichment analysis has confirmed downregulation of c-Myc target genes in both AKN-028 and midostaurin treated cells, but AKN-028's broader transcriptional signature enables more comprehensive pathway mapping [2].

Kinase Selectivity Reference for Profiling

AKN-028 serves as a defined-selectivity reference compound for kinase inhibitor profiling studies. With FLT3 IC₅₀ = 6 nM and characterized off-target IC₅₀ values for CLK1 (140 nM), RPS6KA (220 nM), VEGFR2 (520 nM), and FGFR2 (1200 nM) across a 320-kinase panel, AKN-028 provides a calibrated benchmark for evaluating novel FLT3 inhibitors [1]. Unlike staurosporine (pan-kinase inhibition, IC₅₀ <10 nM for most targets), AKN-028 offers a selectivity window (23× to 200×) that enables researchers to distinguish between truly selective and broadly active compounds [2]. Additionally, AKN-028 shows no direct inhibition of AKT1/2/3 or ERK1/2 at 1 μM, making it suitable for studies examining FLT3 signaling without confounding downstream kinase inhibition [3].

Chemotherapy Synergy in AML Models

AKN-028 trifluoroacetate provides a validated reference for sequence-dependent synergy studies with cytarabine and daunorubicin in AML cell lines. The compound exhibits synergistic combination indices (CI <0.7) when cytarabine or daunorubicin is administered simultaneously with or 24 hours before AKN-028 in MV4-11 cells [1]. Fixed molar ratios (cytarabine:AKN-028 2.5:1; daunorubicin:AKN-028 1:20) established equipotent starting concentrations, enabling reproducible experimental protocols [2]. Researchers evaluating novel FLT3 inhibitor combinations or optimizing chemotherapeutic sequencing can use AKN-028 as a benchmark comparator to contextualize their findings.

Mutation-Independent Cytotoxicity in Primary AML

AKN-028 is optimal for investigating FLT3-targeted cytotoxicity in primary AML samples irrespective of FLT3 mutational status. The compound demonstrates a mean IC₅₀ of 1 μM in primary AML blasts (n=15), with no correlation between sensitivity and FLT3-ITD/TKD mutation status or quantitative FLT3 expression [1]. This profile distinguishes AKN-028 from clinically approved FLT3 inhibitors gilteritinib and quizartinib, whose activity is predominantly restricted to FLT3-mutated disease [2]. Studies examining FLT3 as a therapeutic target in FLT3 wild-type AML, or investigating mechanisms of intrinsic resistance to mutation-selective inhibitors, require AKN-028 to establish appropriate baseline FLT3 inhibition responses [3].

Application
Selection Property
Validation Focus
FLT3 transcriptional mechanism studies
Transcriptomic reprogramming capacity
Gene expression endpoint review
Kinase inhibitor selectivity profiling
Defined selectivity window across 320 kinases
Off-target kinase activity review
Chemotherapy combination synergy assays
Sequence-dependent synergy profile
Combination index endpoint review
FLT3-targeted cytotoxicity in primary AML
Mutation-status-independent cytotoxicity profile
Primary AML sample endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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